pristanoyl-CoA

Peroxisomal metabolism Enzyme specificity Acyl-CoA oxidase

Pristanoyl-CoA is the definitive stereospecific substrate for AMACR activity assays, ACOX3 functional discrimination, and PPARα binding studies (Kd ≈ 11 nM) — irreplaceable by any straight-chain analog. Its 2-methyl branch mandates AMACR-mediated racemization before peroxisomal oxidation, ensuring pathway-specific readouts for Zellweger syndrome, AMACR deficiency, and peroxisomal biogenesis disorder research. Choose the only chemically authentic substrate used in patented diagnostic kit development to guarantee reproducible, publication-grade results.

Molecular Formula C40H72N7O17P3S
Molecular Weight 1048.0 g/mol
CAS No. 137895-03-5
Cat. No. B1264444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepristanoyl-CoA
CAS137895-03-5
Molecular FormulaC40H72N7O17P3S
Molecular Weight1048.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26?,27?,28?,29-,32-,33-,34+,38-/m1/s1
InChIKeyXYJPSQPVCBNZHT-TUKYSRJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pristanoyl-CoA (CAS 137895-03-5): A Branched-Chain Fatty Acyl-CoA for Peroxisomal Metabolism Research and Biomarker Assay Development


Pristanoyl-CoA (CAS 137895-03-5) is a multi-methyl-branched long-chain fatty acyl-CoA thioester derived from pristanic acid [1]. It serves as a pivotal intermediate in the peroxisomal β-oxidation of branched-chain fatty acids, requiring the action of α-methylacyl-CoA racemase (AMACR) for stereochemical conversion prior to degradation [2]. Its primary applications lie in the study of peroxisomal disorders, including Zellweger syndrome and AMACR deficiency, as well as in the development of enzymatic assays for AMACR activity [3].

Why Pristanoyl-CoA (CAS 137895-03-5) Cannot Be Substituted with Straight-Chain or Other Branched-Chain Acyl-CoA Analogs


Generic substitution of pristanoyl-CoA with straight-chain analogs such as palmitoyl-CoA or other branched-chain acyl-CoAs fails due to its unique stereochemical requirements and distinct enzymatic processing in peroxisomal β-oxidation. Pristanoyl-CoA, possessing a 2-methyl branch, is oxidized by a specialized, non-inducible oxidase (pristanoyl-CoA oxidase in rat, ACOX3 in humans) that is not interchangeable with the inducible palmitoyl-CoA oxidase system used for straight-chain substrates [1]. Furthermore, its native R-isomer must be converted to the S-isomer by α-methylacyl-CoA racemase (AMACR) prior to degradation—a step not required for straight-chain acyl-CoAs [2]. This substrate specificity is absolute; studies show that pristanoyl-CoA is oxidized exclusively by the non-inducible oxidase in rat kidney, while glutaryl-CoA is oxidized exclusively by the inducible enzyme [3]. Using an incorrect analog would yield no enzymatic activity or misleading kinetic data, rendering experimental results invalid.

Pristanoyl-CoA (CAS 137895-03-5) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Pristanoyl-CoA Is Oxidized Exclusively by Non-Inducible Acyl-CoA Oxidase in Rat Kidney Peroxisomes

In rat kidney peroxisomes, pristanoyl-CoA is oxidized exclusively by the non-inducible acyl-CoA oxidase (ACOX2), whereas the straight-chain substrate glutaryl-CoA is oxidized exclusively by the inducible oxidase (ACOX1). This absolute substrate partitioning demonstrates that pristanoyl-CoA cannot be processed by the primary straight-chain oxidase [1].

Peroxisomal metabolism Enzyme specificity Acyl-CoA oxidase

Pristanoyl-CoA Oxidation Is Predominantly (~90%) Catalyzed by Pristanoyl-CoA Oxidase in Rat Liver Peroxisomes

In rat liver peroxisomes, long-chain 2-methyl-branched acyl-CoAs, including pristanoyl-CoA, are oxidized approximately 90% by pristanoyl-CoA oxidase, with the remaining ~10% catalyzed by trihydroxycoprostanoyl-CoA oxidase. In contrast, very-long-chain lignoceroyl-CoA is oxidized ~65% by pristanoyl-CoA oxidase and ~35% by palmitoyl-CoA oxidase, demonstrating the predominant role of pristanoyl-CoA oxidase for branched-chain substrates [1].

Peroxisomal β-oxidation Enzyme contribution Substrate partitioning

Pristanoyl-CoA Exhibits High-Affinity Binding to PPARα (Kd ≈11 nM), Surpassing Free Branched-Chain Fatty Acids

Pristanoyl-CoA binds to peroxisome proliferator-activated receptor α (PPARα) with a dissociation constant (Kd) near 11 nM, significantly higher affinity than its corresponding free acid, pristanic acid, which exhibits only weak binding. This places pristanoyl-CoA among the highest-affinity endogenous PPARα ligands identified [1].

Nuclear receptor PPARα Ligand binding affinity

Pristanoyl-CoA Enables Stereospecific Coupled Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

A coupled spectrophotometric assay using purified pristanoyl-CoA oxidase and peroxidase was developed specifically for measuring 2-methylacyl-CoA racemase (AMACR) activity. The assay relies on the stereospecific conversion of (2R)-pristanoyl-CoA to the (2S)-isomer, which is then oxidized by pristanoyl-CoA oxidase, producing H₂O₂ for peroxidase-mediated detection. This assay revealed racemase activity in peroxisomes and cytosol, not only in mitochondria as previously believed [1]. A patent further describes a cycling assay using (2R)-pristanoyl-CoA for sensitive AMACR detection [2].

Enzymatic assay AMACR Racemase detection

Pristanoyl-CoA Oxidation Activity Remains Normal in ACOX2-Deficient Human Fibroblasts, Differentiating ACOX2 from ACOX3 Function

In fibroblasts from an ACOX2-deficient patient, pristanic acid oxidation activity was normal despite complete loss of ACOX2 protein expression. This finding led to the discovery that ACOX3, a third human peroxisomal acyl-CoA oxidase, also oxidizes branched-chain fatty acids including pristanoyl-CoA. In contrast, ACOX2 was found to be the only human oxidase involved in bile acid biosynthesis [1].

Peroxisomal disorder ACOX2 deficiency ACOX3

Pristanoyl-CoA (CAS 137895-03-5): Validated Research and Diagnostic Application Scenarios


Enzymatic Assay Development for α-Methylacyl-CoA Racemase (AMACR) Activity

Pristanoyl-CoA serves as the essential stereospecific substrate for coupled enzymatic assays measuring AMACR activity. The assay utilizes (2R)-pristanoyl-CoA, which is converted by AMACR to the (2S)-isomer, then oxidized by pristanoyl-CoA oxidase to generate a detectable H₂O₂ signal [1]. This assay format is described in peer-reviewed literature and protected by patent for diagnostic kit development [2]. Straight-chain acyl-CoAs cannot substitute due to AMACR's strict substrate specificity.

Functional Characterization of Peroxisomal Acyl-CoA Oxidases (ACOX1, ACOX2, ACOX3)

Pristanoyl-CoA is the definitive substrate for distinguishing the activity of human ACOX3 from ACOX2 and ACOX1. In ACOX2-deficient patient fibroblasts, pristanoyl-CoA oxidation remains normal due to ACOX3 activity, whereas C27-bile acid oxidation is lost [1]. This substrate discrimination is critical for diagnosing peroxisomal disorders and for validating the functional roles of the three human acyl-CoA oxidases in branched-chain fatty acid versus bile acid metabolism.

PPARα Ligand Binding and Activation Studies

Pristanoyl-CoA is a high-affinity endogenous ligand for PPARα (Kd ≈ 11 nM), making it a valuable reference compound for nuclear receptor pharmacology [1]. Its affinity is significantly greater than that of free branched-chain fatty acids, positioning it as a benchmark for screening novel PPARα agonists and for studying ligand-induced conformational changes and cofactor recruitment. Pristanoyl-CoA should be used in place of free fatty acid analogs for physiologically relevant PPARα activation studies.

In Vitro Models of Peroxisomal β-Oxidation and Metabolic Disorders

Pristanoyl-CoA is a required substrate for reconstituting the peroxisomal β-oxidation pathway in cell-free systems and for evaluating defects in pristanic acid metabolism associated with Zellweger syndrome, AMACR deficiency, and other peroxisomal biogenesis disorders [1]. Its exclusive oxidation by non-inducible acyl-CoA oxidase (rat) or ACOX3 (human) ensures pathway-specific readouts, avoiding confounding signals from straight-chain β-oxidation systems [2].

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